molecular formula C23H22ClN3OS B455139 2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B455139
M. Wt: 424g/mol
InChI Key: WHWCCEPOZXXTDR-UHFFFAOYSA-N
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Description

2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including an amino group, a carbonitrile group, and a chlorinated phenoxy group.

Preparation Methods

The synthesis of 2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloro-2-methylphenol with a suitable leaving group, such as a halide, in the presence of a base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Final Assembly: The final assembly of the compound involves the coupling of the quinoline core with the phenoxy and thiophene groups through a series of nucleophilic substitution and condensation reactions.

Chemical Reactions Analysis

2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups, leading to the formation of corresponding oxides and sulfoxides.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or an aldehyde.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.

Scientific Research Applications

2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-Amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with similar compounds such as:

    4-Chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated phenoxy group but lacks the quinoline and thiophene moieties.

    2-Amino-4-methylpyridine: This compound has a similar amino group but differs in the core structure and other substituents.

    4-Amino-2-chlorophenol: This compound contains a chlorinated phenol group but lacks the quinoline and thiophene structures.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C23H22ClN3OS

Molecular Weight

424g/mol

IUPAC Name

2-amino-4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H22ClN3OS/c1-13-9-16(24)7-8-20(13)28-12-15-10-21(29-14(15)2)22-17-5-3-4-6-19(17)27-23(26)18(22)11-25/h7-10H,3-6,12H2,1-2H3,(H2,26,27)

InChI Key

WHWCCEPOZXXTDR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3=C(C(=NC4=C3CCCC4)N)C#N)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3=C(C(=NC4=C3CCCC4)N)C#N)C

Origin of Product

United States

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